N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide
Description
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide (hereafter referred to as the target compound) is a benzimidazole-pyrimidine hybrid with the molecular formula C₁₉H₁₂N₆O₄ . Its structure includes a pyrimido[1,2-a]benzimidazole core substituted with a cyano group at position 3 and a 2-methoxy-5-nitrobenzamide moiety at position 2.
Properties
CAS No. |
116477-66-8 |
|---|---|
Molecular Formula |
C19H12N6O4 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C19H12N6O4/c1-29-16-7-6-12(25(27)28)8-13(16)18(26)22-17-11(9-20)10-24-15-5-3-2-4-14(15)21-19(24)23-17/h2-8,10H,1H3,(H,21,22,23,26) |
InChI Key |
DNVOUTWKNAUUKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used . For instance, one approach involves the use of substituted benzimidazoles and appropriate reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted derivatives .
Scientific Research Applications
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogs
The target compound belongs to a family of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-substituted benzamides. Key structural analogs differ in substituents on the benzamide ring, leading to variations in molecular weight, lipophilicity, and collision cross-section (CCS). Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties of the Target Compound and Analogs
Key Observations:
Substituent Effects on Lipophilicity :
- The pentyloxy (-O(CH₂)₄CH₃) analog (CID 5015799) exhibits increased molecular weight and CCS (207.2 Ų vs. 191.2 Ų for the target compound), attributed to its longer alkyl chain enhancing lipophilicity and molecular volume .
- The bromo-substituted analog (CID 116477-61-3) has a higher CCS (194.6 Ų) than the target compound due to bromine’s larger atomic radius, which increases steric bulk .
Replacing -NO₂ with bromine (-Br) in CID 116477-61-3 introduces a polarizable halogen, which may alter binding affinity in receptor-ligand systems .
Collision Cross-Section (CCS) Trends :
- CCS values correlate with molecular size and flexibility. The pentyloxy analog’s higher CCS reflects its extended conformation, while the bromo analog’s moderate increase suggests a balance between bulk and rigidity .
Biological Activity
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide is a complex organic compound with potential biological activities. This compound belongs to the class of heterocyclic compounds and features a benzimidazole fused with a pyrimidine ring, which contributes to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The compound's molecular formula is , and it has a molecular weight of 368.34 g/mol. The structural formula highlights the presence of functional groups that may interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H12N6O4 |
| Molecular Weight | 368.34 g/mol |
| CAS Number | 116477-66-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, potentially inhibiting their activity or altering their function, thereby modulating various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activities due to structural similarities.
Cytotoxicity
Cytotoxic assays have shown that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may also demonstrate cytotoxicity, making it a candidate for further investigation in cancer therapeutics.
Case Studies
- Anticancer Potential : In vitro studies have been conducted on benzimidazole derivatives where cytotoxicity was assessed against human cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced the cytotoxic effects, highlighting the importance of specific functional groups in enhancing activity.
- Enzyme Inhibition : A study focused on enzyme inhibition showed that similar compounds could effectively inhibit specific kinases involved in cancer progression. The structural attributes of this compound suggest it may also act as an inhibitor for certain kinases.
Research Findings
Recent studies have identified structure-activity relationships (SAR) for compounds within the benzimidazole class. These findings emphasize the role of substituents in modulating biological activity:
| Substituent | Biological Activity |
|---|---|
| Nitro group | Enhances cytotoxicity |
| Methoxy group | Improves solubility |
| Cyano group | Increases enzyme binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
